molecular formula C15H15N5O3 B2865230 2-(4-methoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171419-10-5

2-(4-methoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2865230
CAS No.: 1171419-10-5
M. Wt: 313.317
InChI Key: XWMAWDHGCOEZPY-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 1-methyl-1H-pyrazole moiety and at the 2-position with a 4-methoxyphenyl acetamide group. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-20-12(7-8-16-20)14-18-19-15(23-14)17-13(21)9-10-3-5-11(22-2)6-4-10/h3-8H,9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMAWDHGCOEZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

  • Compound 8t () :

    • Structure: N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
    • Key Differences: Replaces the pyrazole group with an indole-sulfanyl moiety and incorporates a chloro-methylphenyl acetamide.
    • Bioactivity: Exhibits α-glucosidase inhibition (IC₅₀: 12.3 µM) and moderate LOX inhibition, attributed to the indole group’s electron-rich aromatic system .
  • Compound 2b () :

    • Structure: 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide.
    • Key Differences: Substitutes pyrazole with benzofuran and includes a thioether linkage.
    • Bioactivity: Demonstrates potent antimicrobial activity (MIC: 4 µg/mL against S. aureus) due to the benzofuran moiety’s planar structure enhancing membrane penetration .
  • Fipronil Analogues (): Structure: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Key Differences: Uses a cyano-pyrazole core instead of oxadiazole and lacks the methoxyphenyl group. Bioactivity: Insecticidal activity via GABA receptor antagonism, highlighting the importance of chloro and cyano substituents for target binding .

Functional Group Impact on Properties

  • Methoxy vs. Chloro Substituents :
    • The 4-methoxyphenyl group in the target compound likely improves solubility compared to chlorophenyl analogues (e.g., 8t), but may reduce electrophilic reactivity, affecting enzyme inhibition .
  • Pyrazole vs. Benzofuran/Indole :
    • Pyrazole’s smaller size and basic nitrogen may enhance binding to metalloenzymes, whereas bulkier benzofuran/indole groups favor hydrophobic interactions in antimicrobial contexts .

Physicochemical and Spectral Data

  • Molecular Weight :
    • The target compound’s molecular weight is estimated at ~357 g/mol (based on C₁₇H₁₇N₅O₃), placing it between smaller pyrazine derivatives (e.g., : ~420 g/mol) and bulkier indole-containing analogues (e.g., 8t: 428.5 g/mol) .
  • Spectroscopy :
    • IR and NMR data for analogous compounds () suggest characteristic peaks for oxadiazole (C=N stretch: 1600–1650 cm⁻¹) and acetamide (N–H: ~3300 cm⁻¹; carbonyl: ~1700 cm⁻¹) .

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